(4-Fluorophenyl)(pyridin-4-yl)methanone
Overview
Description
(4-fluorophenyl)(pyridin-4-yl)methanone is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and a phenyl group. The molecular formula of this compound is C12H8FNO, and it has a molecular weight of 201.1964 g/mol .
Mechanism of Action
Target of Action
The primary target of (4-Fluorophenyl)(pyridin-4-yl)methanone is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
It is likely that the compound interacts with the enzyme, potentially inhibiting its activity and thereby affecting the production of leukotrienes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluorophenyl)(pyridin-4-yl)methanone typically involves the reaction of 4-pyridinecarbonyl chloride hydrochloride with fluorobenzene in the presence of aluminum chloride. The reaction mixture is cooled in an ice bath, and the aluminum chloride is added portionwise. The mixture is then heated to reflux and stirred for six hours.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(4-fluorophenyl)(pyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-fluorophenyl)(pyridin-4-yl)methanone has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)(pyridin-4-yl)methanone
- (4-bromophenyl)(pyridin-4-yl)methanone
- (4-methylphenyl)(pyridin-4-yl)methanone
Uniqueness
(4-fluorophenyl)(pyridin-4-yl)methanone is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents .
Properties
IUPAC Name |
(4-fluorophenyl)-pyridin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRWBYGUMQEFFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427471 | |
Record name | 4-(4-Fluorobenzoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41538-36-7 | |
Record name | 4-(4-Fluorobenzoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-fluorobenzoyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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